Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate
Overview
Description
Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate is a complex organic compound that features a benzofuran ring, a cyclopropylcarbonyl group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Cyclopropylcarbonyl Group: This step involves the acylation of the benzofuran ring using cyclopropylcarbonyl chloride in the presence of a base such as pyridine.
Amino Group Addition: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Sulfanyl Acetate Moiety: This involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl acetate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ethyl bromoacetate in the presence of potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ethyl acetate derivatives.
Scientific Research Applications
Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites in proteins. This dual interaction can disrupt cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate: Similar in structure but lacks the benzofuran ring.
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: Contains a methoxy group instead of a cyclopropylcarbonyl group.
2,4-Disubstituted thiazoles: Different heterocyclic core but similar in terms of biological activity.
The uniqueness of this compound lies in its combination of a benzofuran ring and a cyclopropylcarbonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]amino]-2-oxoethyl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-23-15(21)10-25-9-14(20)19-16-12-5-3-4-6-13(12)24-18(16)17(22)11-7-8-11/h3-6,11H,2,7-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEFDWWOENTLOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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